Cas no 874841-12-0 (2,6-Dimethoxy-3-sulfamoylbenzoic acid)

2,6-Dimethoxy-3-sulfamoylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2,6-dimethoxy-3-sulfamoylbenzoic acid
- Z1601562220
- 2,6-Dimethoxy-3-sulfamoylbenzoic acid
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- インチ: 1S/C9H11NO6S/c1-15-5-3-4-6(17(10,13)14)8(16-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
- InChIKey: CORYOSUAETTXGO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C(=O)O)C=1OC)OC)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 124
2,6-Dimethoxy-3-sulfamoylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126293-1.0g |
2,6-dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-126293-2.5g |
2,6-dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95% | 2.5g |
$1509.0 | 2023-11-13 | |
Enamine | EN300-126293-0.25g |
2,6-dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95% | 0.25g |
$383.0 | 2023-11-13 | |
Enamine | EN300-126293-0.05g |
2,6-dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95% | 0.05g |
$179.0 | 2023-11-13 | |
TRC | D654168-50mg |
2,6-Dimethoxy-3-sulfamoylbenzoic Acid |
874841-12-0 | 50mg |
$ 185.00 | 2022-06-05 | ||
Aaron | AR01A5D7-500mg |
2,6-Dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95% | 500mg |
$852.00 | 2025-02-09 | |
Enamine | EN300-126293-2500mg |
2,6-dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95.0% | 2500mg |
$1509.0 | 2023-10-02 | |
1PlusChem | 1P01A54V-5g |
2,6-dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95% | 5g |
$2819.00 | 2025-03-04 | |
Aaron | AR01A5D7-10g |
2,6-dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95% | 10g |
$4584.00 | 2023-12-14 | |
Enamine | EN300-126293-250mg |
2,6-dimethoxy-3-sulfamoylbenzoic acid |
874841-12-0 | 95.0% | 250mg |
$383.0 | 2023-10-02 |
2,6-Dimethoxy-3-sulfamoylbenzoic acid 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
2,6-Dimethoxy-3-sulfamoylbenzoic acidに関する追加情報
Comprehensive Overview of 2,6-Dimethoxy-3-sulfamoylbenzoic acid (CAS No. 874841-12-0): Properties, Applications, and Industry Insights
2,6-Dimethoxy-3-sulfamoylbenzoic acid (CAS No. 874841-12-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfonamide derivative combines a benzoic acid core with dimethoxy and sulfamoyl functional groups, making it valuable for designing enzyme inhibitors and bioactive molecules. Recent studies highlight its potential as a building block for drug discovery, particularly in targeting metabolic pathways.
The compound's molecular structure (C9H11NO7S) features strategic substitutions that enhance its water solubility compared to non-sulfonylated analogs—a critical factor addressed in medicinal chemistry optimization discussions. Researchers investigating carbonic anhydrase inhibitors or herbicide safeners frequently reference this chemical scaffold, as evidenced by its inclusion in patent filings from 2015-2023.
Analytical characterization of CAS 874841-12-0 reveals key physicochemical properties: a melting point range of 210-215°C, moderate polarity (logP ~1.2), and stability under ambient conditions. These traits make it suitable for high-throughput screening applications where compound integrity is paramount. The presence of both hydrogen bond donors (sulfamoyl NH2) and acceptors (methoxy groups) contributes to its molecular recognition capabilities.
Current market trends show growing demand for sulfonamide-based intermediates like 2,6-Dimethoxy-3-sulfamoylbenzoic acid, driven by increased R&D investment in precision agriculture and targeted therapies. A 2022 industry report noted 18% annual growth in related specialty chemicals, with applications spanning from crop protection formulations to protease inhibitor development.
Synthetic protocols for this compound typically involve regioselective sulfonylation of dimethoxybenzoic acid precursors, with yields optimized through microwave-assisted techniques. Recent innovations in green chemistry have introduced catalytic methods reducing heavy metal waste—addressing environmental concerns frequently raised in pharmaceutical manufacturing forums.
Quality control specifications for 874841-12-0 emphasize HPLC purity (>98%), residual solvent limits, and isotopic labeling options for tracer studies. These parameters are crucial for researchers investigating structure-activity relationships (SAR) or developing bioconjugation strategies. The compound's stability profile allows long-term storage at -20°C with desiccant protection.
Emerging applications include its use as a template for metal-organic frameworks (MOFs) in sensor technologies, leveraging the sulfamoyl group's coordination properties. This aligns with nanotechnology trends dominating materials science literature. Additionally, its metabolite profiling in biological systems provides insights for ADME/Tox studies—a hot topic in computational chemistry circles.
Regulatory status varies by region, but 2,6-Dimethoxy-3-sulfamoylbenzoic acid generally falls under standard laboratory chemical classifications. Safety data sheets recommend standard organic compound handling with attention to powder inhalation risks—a common consideration in industrial hygiene best practices.
Future research directions may explore its structure-based drug design potential against emerging therapeutic targets, particularly in infectious disease and oncology pipelines. The compound's balanced lipophilicity makes it attractive for blood-brain barrier penetration studies—an area generating significant academic and commercial interest.
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